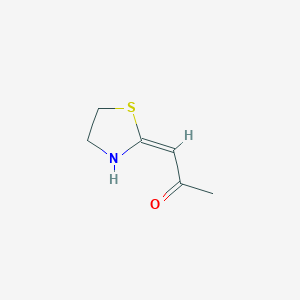
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is an organic compound with the molecular formula C6H9NOS It is a thiazolidine derivative characterized by the presence of a ketone group at the 2-position of the propylidene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) typically involves the reaction of thiazolidine with an appropriate ketone under controlled conditions. One common method involves the condensation of thiazolidine with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
科学的研究の応用
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve testing its effects on various cell lines or microorganisms.
Medicine: Explored for its potential therapeutic applications. Research may focus on its ability to interact with specific biological targets or pathways, leading to the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and thiazolidine moieties allows for interactions with nucleophilic or electrophilic sites within biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
Thiazolidine: The parent compound, lacking the ketone group.
2-(2-oxopropylidene)thiazolidine: A structural isomer with different positioning of the ketone group.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, often used in medicinal chemistry.
Uniqueness
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is unique due to the specific positioning of the ketone group, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to other thiazolidine derivatives.
特性
CAS番号 |
126979-03-1 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChIキー |
YWTKURIRFABBEI-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCS1 |
異性体SMILES |
CC(=O)/C=C/1\NCCS1 |
正規SMILES |
CC(=O)C=C1NCCS1 |
同義語 |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















